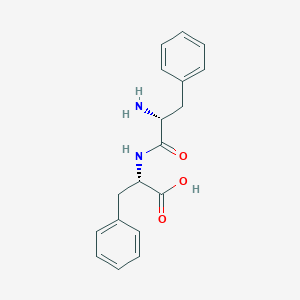
2,3-Dihydroxy-6,7-dibromonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-6,7-dibromonaphthalene is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two bromine atoms on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dibromonaphthalene typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method involves the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures (230-250°C) . The resulting dibromonaphthalene is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The bromination and hydroxylation steps are optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-6,7-dibromonaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dihydroxy naphthalene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2,3-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-6,7-dibromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-6,7-dibromonaphthalene involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromonaphthalene: Similar in structure but lacks hydroxyl groups.
2,3-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but different bromine substitution pattern.
2,7-Dibromonaphthalene: Similar bromine substitution but different positions on the naphthalene ring.
Propiedades
Fórmula molecular |
C10H6Br2O2 |
|---|---|
Peso molecular |
317.96 g/mol |
Nombre IUPAC |
6,7-dibromonaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-9(13)10(14)4-6(5)2-8(7)12/h1-4,13-14H |
Clave InChI |
YQEHRRGEIXRJJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=CC(=C1O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)



![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)



![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
